4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
The compound is a derivative of 2,2,6,6-Tetramethylpiperidine , which is a hindered secondary amine used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds via reactions such as allylic amination of allylic chlorides, oxidation in the presence of oxone as an oxidant, and reaction with heterocyclic thiols in the presence of iodine as an oxidant .Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine can participate in various reactions, including the generation of silylketene acetals, the preparation of metallo-amide bases, and the synthesis of allylated tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Scientific Research Applications
- Application : The compound is involved in the continuous hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one (TAA) to 2,2,6,6-tetramethylpiperidin-4-ol (TMP) . The Cu30Cr5/alumina B catalyst exhibits better performance than Cu30Cr5/γ-Al2O3, achieving 99.0% TAA conversion and 97.2% TMP selectivity .
- Reactions : It participates in esterification, anhydride formation, and reduction reactions, contributing to the preparation of various organic compounds .
- Application : The compound can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Hydrogenation Catalyst
Organic Synthesis Catalyst
Allylation Reactions
Hydroxylamine Synthesis
Sulfenamide Formation
Hindered Amine Light Stabilizers (HALS)
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-6-11-23-15-7-9-16(10-8-15)24(21,22)19-14-12-17(2,3)20-18(4,5)13-14/h7-10,14,19-20H,6,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOXKVJMSWQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
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